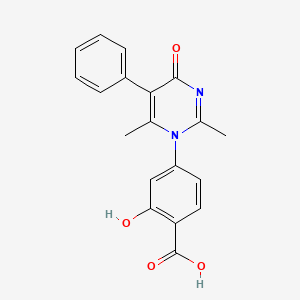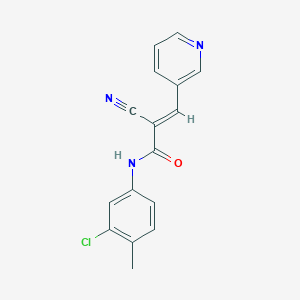![molecular formula C16H19BrN2O B5845177 1-[(5-bromo-2-furyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B5845177.png)
1-[(5-bromo-2-furyl)methyl]-4-(2-methylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-bromo-2-furyl)methyl]-4-(2-methylphenyl)piperazine is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of 1-[(5-bromo-2-furyl)methyl]-4-(2-methylphenyl)piperazine is not fully understood. However, it has been proposed that it may exert its antitumor activity through the induction of apoptosis, the inhibition of angiogenesis, and the suppression of tumor cell migration and invasion. It may also exert its neuroprotective effects through the modulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-[(5-bromo-2-furyl)methyl]-4-(2-methylphenyl)piperazine has been found to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells. In addition, it has been found to modulate oxidative stress and inflammation, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
1-[(5-bromo-2-furyl)methyl]-4-(2-methylphenyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent antitumor and neuroprotective activity. However, it also has some limitations. It has been found to exhibit low solubility in water, which may limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which may complicate its use in some studies.
Future Directions
There are several future directions for research on 1-[(5-bromo-2-furyl)methyl]-4-(2-methylphenyl)piperazine. One direction is to further investigate its mechanism of action, which may provide insight into its potential therapeutic applications. Another direction is to explore its potential as a combination therapy with other anticancer agents. Additionally, further studies are needed to determine its safety and efficacy in vivo.
Synthesis Methods
The synthesis of 1-[(5-bromo-2-furyl)methyl]-4-(2-methylphenyl)piperazine can be achieved through a multistep process. The first step involves the reaction between 2-methylphenylacetonitrile and 2,5-dimethoxytetrahydrofuran to form 1-(2,5-dimethoxyphenyl)ethylamine. The second step involves the reaction between 1-(2,5-dimethoxyphenyl)ethylamine and 5-bromo-2-furaldehyde to form 1-[(5-bromo-2-furyl)methyl]-2,5-dimethoxyphenylamine. The final step involves the reaction between 1-[(5-bromo-2-furyl)methyl]-2,5-dimethoxyphenylamine and piperazine to form 1-[(5-bromo-2-furyl)methyl]-4-(2-methylphenyl)piperazine.
Scientific Research Applications
1-[(5-bromo-2-furyl)methyl]-4-(2-methylphenyl)piperazine has been studied for its potential applications in the field of medicine. It has been found to exhibit antitumor activity against various cancer cell lines, including breast, colon, and lung cancer cells. It has also been studied for its potential as a neuroprotective agent, as it has been found to protect neurons from oxidative stress and inflammation.
properties
IUPAC Name |
1-[(5-bromofuran-2-yl)methyl]-4-(2-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O/c1-13-4-2-3-5-15(13)19-10-8-18(9-11-19)12-14-6-7-16(17)20-14/h2-7H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUGUSZDZVOXJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198023 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({5-chloro-2-[(3-chlorobenzyl)oxy]benzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5845096.png)
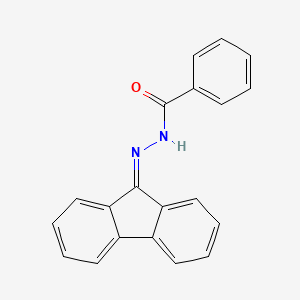
![N-{[(2-cyanophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5845128.png)
![N-(4-methoxyphenyl)-6-[(4-methyl-1-piperidinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5845135.png)
![4-[1-cyano-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]benzonitrile](/img/structure/B5845140.png)
![4-iodo-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5845145.png)

![ethyl 4-{[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]amino}benzoate](/img/structure/B5845165.png)

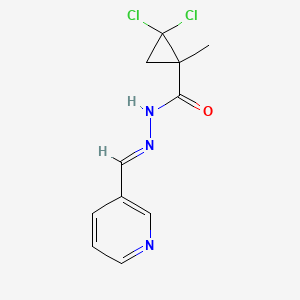
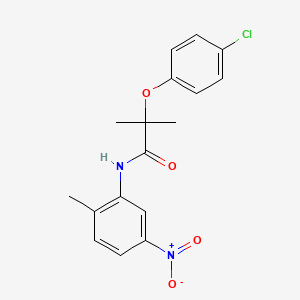
![2-cyano-3-[5-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)-2-furyl]acrylamide](/img/structure/B5845198.png)
